molecular formula C14H12BrCl B11839461 1-(2-Bromo-1-phenylethyl)-2-chlorobenzene CAS No. 885279-67-4

1-(2-Bromo-1-phenylethyl)-2-chlorobenzene

Cat. No.: B11839461
CAS No.: 885279-67-4
M. Wt: 295.60 g/mol
InChI Key: MZYKKUJWLVOMTP-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-phenylethyl)-2-chlorobenzene is an organic compound that features both bromine and chlorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-phenylethyl)-2-chlorobenzene typically involves the bromination of 1-phenylethyl-2-chlorobenzene. This can be achieved through the reaction of 1-phenylethyl-2-chlorobenzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the final product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-phenylethyl)-2-chlorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include hydrocarbons.

Scientific Research Applications

1-(2-Bromo-1-phenylethyl)-2-chlorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.

    Materials Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study the effects of halogenated benzene derivatives on biological systems.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-phenylethyl)-2-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with receptors on cell surfaces, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-phenylethan-1-one: A compound with similar bromine and phenyl groups but different functional groups.

    2-Chlorobenzyl Bromide: A compound with similar chlorine and bromine atoms but different structural arrangement.

Uniqueness

1-(2-Bromo-1-phenylethyl)-2-chlorobenzene is unique due to its specific arrangement of bromine and chlorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceuticals.

Properties

CAS No.

885279-67-4

Molecular Formula

C14H12BrCl

Molecular Weight

295.60 g/mol

IUPAC Name

1-(2-bromo-1-phenylethyl)-2-chlorobenzene

InChI

InChI=1S/C14H12BrCl/c15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16/h1-9,13H,10H2

InChI Key

MZYKKUJWLVOMTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CBr)C2=CC=CC=C2Cl

Origin of Product

United States

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